molecular formula C13H22N2O5 B13902883 Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate

Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate

Cat. No.: B13902883
M. Wt: 286.32 g/mol
InChI Key: HTQMBOWAEPNWLI-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the corresponding oxo derivatives, hydroxyl derivatives, and free amine derivatives .

Scientific Research Applications

Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate involves its interaction with specific molecular targets. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other functional groups. The compound can participate in various biochemical pathways, depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]butanoate
  • Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]pentanoate

Uniqueness

Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate is unique due to its specific structural features, which include the Boc-protected amino group and the oxopyrrolidinyl moiety. These features confer distinct reactivity and stability, making it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C13H22N2O5

Molecular Weight

286.32 g/mol

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3,(H,14,16)(H,15,18)/t8-,9+/m1/s1

InChI Key

HTQMBOWAEPNWLI-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@H]1CCNC1=O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.